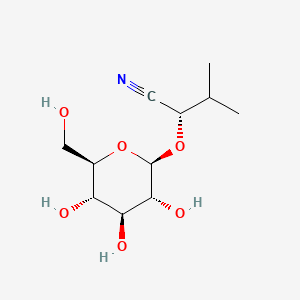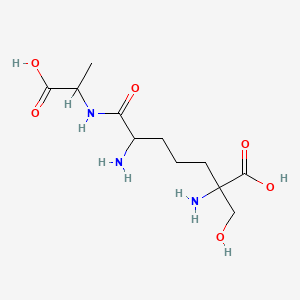
Dehydroheliotridine
Overview
Description
Dehydroheliotridine is a pyrrolizidine alkaloid metabolite that is formed from the metabolism of heliotridine-based pyrrolizidine alkaloids such as lasiocarpine and heliotrine . It is identified as this compound (6,7-dihydro-7α-hydroxy-1-hydroxymethyl-5 H -pyrrolizine) by chromatography and nuclear magnetic resonance and mass spectroscopy . The molecular formula of this compound is C8H11NO2 .
Scientific Research Applications
Dehydroheliotridine in Plant and Animal Research
Formation of DNA Adducts in Pyrrolizidine Alkaloid Metabolism : this compound is identified as a metabolite formed during the metabolism of heliotrine, a pyrrolizidine alkaloid. Its metabolism leads to the formation of DHP-derived DNA adducts, a common biomarker of pyrrolizidine alkaloid exposure and tumorigenicity (Xia et al., 2008).
Inhibitory Effects on Hepatic Disorders : Dehydrocavidine, a related compound, shows protective effects against carbon tetrachloride-induced hepatic fibrosis and acute hepatotoxicity in rats. It seems to exert these effects by reducing oxidative stress and promoting collagenolysis (Wang et al., 2011); (Wang et al., 2008).
Effects on Learning and Memory Impairment : Dehydrocavidine also attenuates d-galactose-induced learning and memory impairment in rats. This is possibly due to its role in enhancing synaptic plasticity and reducing oxidative damage (Fu et al., 2018).
This compound in Biochemical Studies
Dehydratases and Radical Catalysis : Research on 4-hydroxybutyryl-CoA dehydratase, which represents a new class of dehydratases, highlights the significant role of these enzymes in radical-mediated dehydration. This can provide insights into the mechanisms that may involve this compound-related compounds in various biochemical pathways (Martins et al., 2004).
Dehydrogenases in Environmental Studies : Soil dehydrogenases are used as indicators of environmental contamination, including contamination by petroleum products. Understanding how different dehydrogenase enzymes respond to such contaminants can guide environmental remediation strategies (Kaczyńska et al., 2015).
Dehydrins in Plant Stress Response : Dehydrins, closely related to dehydratases, play a crucial role in plant response to abiotic stress. They protect against dehydration and are involved in maintaining the integrity of membranes and enzymes under stress conditions. This research contributes to our understanding of how plants adapt to environmental stresses, potentially relevant to this compound studies (Yu et al., 2018).
Safety and Hazards
According to the safety data sheet, exposure to dehydroheliotridine should be avoided. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is advised .
Properties
IUPAC Name |
7-(hydroxymethyl)-2,3-dihydro-1H-pyrrolizin-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c10-5-6-1-3-9-4-2-7(11)8(6)9/h1,3,7,10-11H,2,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFPRRXUPCPFWKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=CC(=C2C1O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26400-45-3, 31470-63-0 | |
| Record name | (+-)-Dehydroheliotridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026400453 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC144848 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144848 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | DEHYDRORETRONECINE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZY3OL6W2LY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Dehydroheliotridine and its impact on cellular processes?
A1: this compound (DHH) is a pyrrolic metabolite of certain pyrrolizidine alkaloids (PAs) []. It exhibits both alkylating and antimitotic properties []. DHH interacts with DNA, forming a stable complex with both native and heat-denatured forms []. This interaction is particularly notable as the DHH-DNA complex demonstrates increased resistance to degradation by enzymes like deoxyribonuclease and phosphodiesterase []. This binding to DNA is thought to be central to its antimitotic effects, ultimately disrupting cell division []. Specifically, DHH appears to selectively inhibit the synthesis of specific types of DNA, notably mouse satellite DNA []. This interference with DNA synthesis and repair ultimately hinders cell division and can lead to various downstream effects, including its observed toxicity.
Q2: What are the toxicological effects of this compound in biological systems?
A2: Studies have shown that DHH is toxic to various organs, with the liver being particularly vulnerable []. It exhibits antimitotic activity, primarily affecting actively dividing cells. In pregnant rats, DHH exposure resulted in embryonic growth retardation and significant developmental abnormalities, including skeletal malformations and cleft palate []. Additionally, prolonged DHH administration in rats has been linked to an increased incidence of tumors and a shortened lifespan, suggesting potential carcinogenic properties []. These findings highlight the significant toxic effects of DHH, particularly its impact on development and potential long-term health consequences.
Q3: How does this compound affect the immune system?
A3: Research indicates that DHH possesses immunosuppressive properties []. It significantly reduces the primary immune response to antigens like sheep red blood cells (SRBC) and influenza virus vaccine []. This immunosuppression appears to be time-dependent, with the most pronounced effects observed when DHH is administered close to the time of antigen exposure []. These findings suggest that DHH can compromise the body's ability to mount an effective immune response, potentially increasing susceptibility to infections.
Q4: Is there a relationship between the chemical structure of this compound and its biological activity?
A4: While specific structure-activity relationship (SAR) studies are not extensively detailed in the provided abstracts, the conversion of heliotridine-based PAs to DHH is crucial for its biological activity []. The formation of the pyrrolic structure in DHH appears to be essential for its toxic and antimitotic effects. Further investigations into the specific structural moieties responsible for DHH's interaction with DNA and its other biological targets are needed to fully elucidate the SAR.
Q5: How is this compound metabolized in biological systems?
A5: this compound is itself a metabolite. Studies demonstrate that rat liver microsomes can effectively convert heliotridine-based PAs like lasiocarpine and heliotrine into DHH []. This metabolic conversion appears to be a crucial step in the activation of these PAs into their toxic forms. The specific enzymes involved in this biotransformation and the potential for interspecies differences in DHH metabolism warrant further investigation.
Q6: What analytical techniques are employed to study this compound?
A6: Various analytical methods are used to characterize and quantify DHH. Techniques like chromatography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are crucial for its isolation and identification []. These methods allow researchers to study the compound's structure, track its metabolism in biological systems, and analyze its interactions with other molecules. Further development and validation of sensitive and specific analytical techniques are crucial for advancing our understanding of DHH's biological activity and toxicological profile.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(9R,10R,13R,17R)-17-[(2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-1,2,9,11,12,15,16,17-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1207531.png)






![[(1S,2S)-2-[[2,2-dimethylpropyl(nonyl)carbamoyl]amino]cyclohexyl] 3-[[(4R)-2,2,5,5-tetramethyl-1,3-dioxane-4-carbonyl]amino]propanoate](/img/structure/B1207544.png)





